4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde
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Overview
Description
4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chloro substituent at the 4-position and an aldehyde group at the 5-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-chloropyridine-3-carbaldehyde, the compound can be synthesized through a series of steps involving hydrazine derivatives and cyclization agents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro substituent at the 4-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: 4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid.
Reduction: 4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a building block in the development of bioactive molecules. Its derivatives have shown promise in various biological assays .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors. Their structural similarity to purine bases makes them interesting candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Lacks the chloro and aldehyde substituents.
4-Chloro-1H-pyrazolo[3,4-B]pyridine: Lacks the aldehyde group.
1H-Pyrazolo[3,4-B]pyridine-5-carbaldehyde: Lacks the chloro substituent.
Uniqueness: 4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde is unique due to the presence of both the chloro and aldehyde groups, which confer distinct reactivity and potential for functionalization.
Properties
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-4(3-12)1-9-7-5(6)2-10-11-7/h1-3H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUXEDDUXBTELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C=NNC2=N1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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